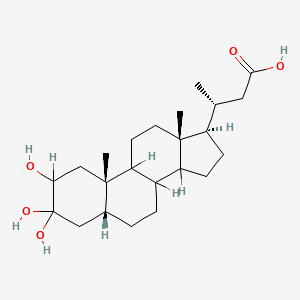

Norursocholic acid

Description

Structure

3D Structure

Properties

CAS No. |

139265-35-3 |

|---|---|

Molecular Formula |

C23H38O5 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(3R)-3-[(5R,10S,13R,17R)-2,3,3-trihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]butanoic acid |

InChI |

InChI=1S/C23H38O5/c1-13(10-20(25)26)16-6-7-17-15-5-4-14-11-23(27,28)19(24)12-22(14,3)18(15)8-9-21(16,17)2/h13-19,24,27-28H,4-12H2,1-3H3,(H,25,26)/t13-,14-,15?,16-,17?,18?,19?,21-,22+/m1/s1 |

InChI Key |

UJNJKJCBHLCOMS-QTOAEDRXSA-N |

SMILES |

CC(CC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)(O)O)O)C)C |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC(C(C4)(O)O)O)C)C |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)(O)O)O)C)C |

Synonyms |

3-(3 alpha, 7 beta, 12 alpha-trihydroxy-5 beta, 17 beta-androstan-17-yl)butanoic acid norursocholic acid |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of Norursocholic Acid

Endogenous Precursor Compounds and Initial Enzymatic Steps

The biosynthesis of bile acids, including the precursors to norursocholic acid, originates from cholesterol. elsevier.es This process can occur through two primary routes: the classic (or neutral) pathway and the alternative (or acidic) pathway. plos.org The classic pathway, which accounts for the majority of bile acid synthesis, is initiated in the liver. plos.org The alternative pathway can occur in both the liver and extrahepatic tissues. plos.orgnih.gov

The initial and rate-limiting step in the classic pathway is the 7α-hydroxylation of cholesterol, a reaction catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1). plos.org In the alternative pathway, the initial step involves the hydroxylation of the cholesterol side chain by sterol 27-hydroxylase (CYP27A1). plos.org

Key Hepatic and Extrahepatic Enzymes Involved in this compound Synthesis

A series of key enzymes, located in both the liver and other tissues, are crucial for bile acid synthesis. elsevier.es

Cholesterol 7α-hydroxylase (CYP7A1): This is the rate-limiting enzyme in the classic pathway of bile acid synthesis and is primarily found in the liver. elsevier.esplos.org

Sterol 27-hydroxylase (CYP27A1): This enzyme initiates the alternative pathway and is found in the liver, as well as in extrahepatic tissues like macrophages and vascular endothelium. plos.orgnih.gov

Sterol 12α-hydroxylase (CYP8B1): This enzyme is involved in the synthesis of cholic acid and has traditionally been considered liver-specific. plos.org

Oxysterol 7α-hydroxylase (CYP7B1): This enzyme plays a role in the alternative pathway and has a wide tissue distribution. plos.org

Recent research has also suggested the presence of key bile acid synthesis enzymes, including CYP7A1, CYP27A1, CYP7B1, and CYP8B1, in the human ovary, indicating a potential for local bile acid production in this extrahepatic site. plos.org

Identification and Characterization of Intermediate Metabolites in Biosynthetic Routes

The biosynthetic pathways of bile acids involve several intermediate metabolites. In the conversion of chenodeoxycholic acid (CDCA) to ursodeoxycholic acid (UDCA), a key intermediate is 7-ketolithocholic acid (7-KLCA). nih.gov This conversion involves the oxidation of CDCA to 7-KLCA, followed by the reduction of 7-KLCA to UDCA. nih.gov

In the context of this compound, studies in rats have shown that when administered, it is largely secreted into bile unchanged. physiology.org However, a small portion, approximately 10%, is secreted as an unknown conjugate or sulfate (B86663). physiology.org The metabolism of 7-ketolithocholic acid in humans leads to the formation of both chenodeoxycholic acid and, to a lesser extent, ursodeoxycholic acid. physiology.org

The following table summarizes some of the key intermediate metabolites in bile acid biosynthesis:

| Precursor Compound | Intermediate Metabolite | Final Product (Example) |

| Cholesterol | 7α-hydroxycholesterol | Cholic Acid, Chenodeoxycholic Acid |

| Chenodeoxycholic Acid | 7-ketolithocholic acid | Ursodeoxycholic Acid |

Regulation of this compound Biosynthetic Pathways at the Molecular Level

The regulation of bile acid synthesis is a complex process involving a network of transcription factors that connect bile acid metabolism with cholesterol and fatty acid metabolism. physiology.orggallmet.hu The farnesoid X receptor (FXR) is a key nuclear receptor that plays a critical role in this regulation. elsevier.esfrontiersin.org

Bile acids themselves act as signaling molecules, activating FXR. elsevier.es This activation leads to a negative feedback mechanism that inhibits the transcription of key enzymes in bile acid synthesis, including CYP7A1, CYP8B1, and CYP27A1. elsevier.esfrontiersin.org This feedback loop ensures that the levels of bile acids are tightly controlled. jci.org

Other factors that regulate bile acid synthesis include:

Liver X receptor (LXR): This receptor is activated by oxysterols and promotes the expression of genes that facilitate cholesterol excretion and increase bile acid synthesis. gallmet.hu

Hormones and Cytokines: Insulin (B600854), inflammatory cytokines, and hepatocyte growth factor can also influence the transcription of CYP7A1, thereby modulating bile acid production. elsevier.es

Role of Gut Microbiota in this compound Biotransformation and Secondary Bile Acid Formationnih.gov

The gut microbiota plays a crucial role in the biotransformation of primary bile acids into secondary bile acids. nih.gov While approximately 95% of bile acids are reabsorbed in the intestine, the remaining 5% become substrates for the vast enzymatic machinery of the colonic microbiota. nih.gov This microbial metabolism significantly alters the composition and functional properties of the circulating bile acid pool. The biotransformation of this compound is a key example of this process, involving deconjugation and the subsequent formation of novel metabolites.

Bacterial Deconjugation Mechanismsnih.govfrontiersin.org

Primary bile acids are synthesized in the liver and conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the bile. This conjugation process increases their water solubility and prevents passive reabsorption in the upper intestine. plos.org In the distal intestine, primarily the cecum and colon, gut bacteria produce enzymes called bile salt hydrolases (BSH) that catalyze the deconjugation of these bile acids. nih.govfrontiersin.org This is a critical first step in their further metabolism.

Table 1: Summary of Bacterial Deconjugation of this compound Conjugates

| Conjugate | Location of Deconjugation | Key Findings | Source |

|---|---|---|---|

| Norursocholylglycine (nUCG) | Primarily Cecum & Colon | Resistant to deconjugation in the small intestine. A small proportion is deconjugated after 24 hours of enterohepatic circulation. | nih.gov |

| Norursocholyltaurine (nUCT) | Primarily Cecum & Colon | Deconjugation takes place mainly in the cecum following oral administration. | nih.gov |

Tissue-Specific Expression and Activity of Metabolic Enzymes Pertinent to Norursocholic Acidphysiology.orgmdpi.comnih.gov

The metabolism of this compound is not only governed by gut microbiota but also by the expression and activity of enzymes in various host tissues, primarily the liver and the intestine. mdpi.comnih.gov Cytochrome P450 (CYP) enzymes, which are abundant in the liver, are major players in the phase I metabolism of many drugs and endogenous compounds. mdpi.commdpi.com However, studies in rats indicate that this compound and its conjugates largely escape significant hepatic biotransformation. physiology.org

When administered intravenously, both conjugated and unconjugated forms of this compound are efficiently taken up by the liver and secreted into the bile largely unchanged. physiology.org For instance, norursocholylglycine (nUCG) and norursocholyltaurine (nUCT) were not biotransformed during either intestinal or hepatic transport. physiology.org Unconjugated this compound was also mostly secreted without modification, although a small fraction (around 10%) was found as an unknown conjugate or sulfate. physiology.org This suggests a low affinity of this compound for the major hepatic metabolizing enzymes.

The efficient transport of this compound and its conjugates through the enterohepatic circulation is well-documented. Biliary recovery after intravenous infusion in rats was high for this compound (88%), nUCG (80%), and nUCT (99%). physiology.org This indicates efficient hepatic uptake and biliary secretion. While the liver is the primary site for many metabolic processes, other tissues like the small intestine, kidneys, and lungs also express metabolic enzymes, albeit at lower levels. mdpi.comnih.gov The limited transformation of this compound suggests it is not a significant substrate for the enzymatic systems in these tissues during its circulation. However, as noted previously, the microbially-derived metabolite, norursodeoxycholic acid, is a substrate for hepatic phase II enzymes, specifically UDP-glucuronosyltransferases, which are responsible for its glucuronidation. nih.gov

Molecular Mechanisms of Action and Cellular Signaling Pathways Modulated by Norursocholic Acid

Nuclear Receptor Activation and Transactivation by Norursocholic Acid

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression critical for metabolism and homeostasis. researchgate.net this compound interacts with several of these receptors, modulating complex signaling networks.

Farnesoid X Receptor (FXR) Agonism and Downstream Gene Regulation

This compound, also known as cilofexor (B606690) or GS-9674, is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR). FXR is highly expressed in metabolically active tissues such as the liver and intestine, where it functions as a primary sensor for bile acids.

Upon binding by an agonist like this compound, FXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators and regulates gene transcription.

The downstream genetic targets of FXR activation by this compound are central to maintaining bile acid homeostasis and regulating lipid and glucose metabolism. Key regulatory actions include:

Inhibition of Bile Acid Synthesis: In the liver, FXR activation induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the activity of other transcription factors, most notably Liver Receptor Homolog-1 (LRH-1), which is required for the expression of CYP7A1. CYP7A1 encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. By upregulating SHP, this compound effectively suppresses new bile acid production. nih.gov

Promotion of Bile Acid Transport: FXR activation upregulates the expression of key transporters involved in bile acid efflux from hepatocytes into the bile. This includes the Bile Salt Export Pump (BSEP or ABCB11), which is critical for preventing the accumulation of cytotoxic levels of bile acids within liver cells. researchgate.net

Intestinal Signaling: In the intestine, FXR activation by this compound induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor (FGFR4) on hepatocytes. This binding activates a signaling cascade that also potently represses CYP7A1 expression, providing a secondary, endocrine-like feedback mechanism to control bile acid synthesis.

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Modulation

The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are additional nuclear receptors that function as sensors for a wide array of endogenous and xenobiotic substances, including certain bile acids. nih.govfrontiersin.org

PXR is activated by the toxic secondary bile acid lithocholic acid (LCA). nih.govnih.gov Upon activation, PXR forms a heterodimer with RXR and upregulates genes involved in detoxification, such as the cytochrome P450 enzyme CYP3A4 and various transport proteins. frontiersin.orgnih.gov This provides a mechanism to metabolize and eliminate potentially harmful compounds. While this compound's direct interaction with PXR is not extensively characterized, an important crosstalk mechanism exists where the expression of PXR itself is transcriptionally upregulated by FXR activation. frontiersin.org This suggests that this compound, through its potent FXR agonism, can indirectly enhance the PXR-mediated detoxification pathway.

CAR is another key regulator of xenobiotic and endobiotic metabolism. It can be activated by various compounds, including endobiotics like bile acids, leading to the regulation of genes involved in their clearance. frontiersin.org The specific modulatory effects of this compound on CAR have not been fully elucidated in available scientific literature.

Vitamin D Receptor (VDR) and Other Nuclear Receptor Interactions

The Vitamin D Receptor (VDR) is known to be activated not only by its classical ligand, calcitriol (B1668218) (the active form of vitamin D), but also by the secondary bile acid, lithocholic acid (LCA). nih.govnih.govwikipedia.org This activation of VDR by LCA is particularly important in the intestine and liver, where it induces the expression of the detoxifying enzyme CYP3A, thereby protecting the host from LCA's potential toxicity. nih.gov The mechanism involves the VDR forming a heterodimer with RXR and binding to Vitamin D Response Elements (VDREs) on target genes. wikipedia.orgfrontiersin.orgoncotarget.com

Currently, there is a lack of specific research detailing a direct interaction between this compound and the Vitamin D Receptor. Therefore, while the VDR pathway is a known target for other bile acids, the role of this compound in this specific signaling cascade remains to be determined.

Table 1: Interaction of this compound with Nuclear Receptors

| Receptor | Role of this compound | Key Downstream Molecular Events |

|---|---|---|

| Farnesoid X Receptor (FXR) | Potent Agonist | Forms FXR/RXR heterodimer; Binds to FXREs; Upregulates SHP and BSEP; Suppresses CYP7A1; Induces intestinal FGF19. |

| Pregnane X Receptor (PXR) | Indirect Modulation | Direct interaction not established. FXR agonism may increase PXR expression, enhancing detoxification pathways (e.g., CYP3A4). |

| Constitutive Androstane Receptor (CAR) | Not Established | Modulation by specific bile acids is known, but direct interaction with this compound is not characterized. |

| Vitamin D Receptor (VDR) | Not Established | Other bile acids (e.g., LCA) are known agonists, but a direct role for this compound has not been reported. |

G Protein-Coupled Receptor (GPCR) Engagement and Signaling

In addition to nuclear receptors, bile acids also function as signaling molecules by activating G protein-coupled receptors (GPCRs) on the cell surface, leading to rapid cellular responses.

Takeda G protein-coupled receptor 5 (TGR5) Activation

TGR5 (also known as GPBAR1) is a well-established cell membrane receptor for bile acids. nih.govmdpi.comnih.gov While specific studies focusing on this compound are limited, the general mechanism of TGR5 activation by bile acids is well-characterized. Ligand binding to TGR5 typically leads to the activation of a stimulatory G-protein (Gαs). nih.govnih.gov This triggers the enzyme adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). nih.gov

The increase in intracellular cAMP activates several downstream effectors, including:

Protein Kinase A (PKA): PKA activation can lead to the phosphorylation of various cellular proteins, influencing processes like inflammation and smooth muscle relaxation. nih.gov In macrophages, the TGR5-cAMP-PKA axis can inhibit the activation of the NLRP3 inflammasome, an important component of the innate immune response. frontiersin.org

Exchange Protein Activated by cAMP (Epac): TGR5 can also signal through Epac, a guanine (B1146940) nucleotide exchange factor, which can mediate PKA-independent effects, such as the inhibition of the RhoA/Rho kinase pathway or the release of calcium from intracellular stores. nih.govfrontiersin.org

Activation of TGR5 in enteroendocrine L-cells is a known mechanism for stimulating the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone involved in glucose homeostasis. frontiersin.org

Exploration of Other GPCR-Mediated Signaling Events

While TGR5 is the most prominently studied GPCR for bile acids, research suggests potential interactions with other membrane receptors. Some bile acids have been shown to modulate the activity of the sphingosine-1-phosphate receptor 2 (S1PR2) as well as muscarinic acetylcholine (B1216132) receptors. uni-duesseldorf.de However, the primary and most potent GPCR-mediated signaling for bile acids is attributed to TGR5. The specific interactions of this compound with these other GPCRs have not been documented.

Table 2: Interaction of this compound with G Protein-Coupled Receptors

| Receptor | Role of this compound | Key Downstream Molecular Events |

|---|---|---|

| Takeda G protein-coupled receptor 5 (TGR5/GPBAR1) | Not Specifically Established (General Bile Acid Receptor) | Activation of Gαs-protein; Increased intracellular cAMP; Activation of PKA and Epac pathways; Potential for GLP-1 secretion. |

| Other GPCRs (e.g., S1PR2, Muscarinic Receptors) | Not Established | Interactions with other bile acids have been suggested, but a role for this compound is unknown. |

Direct Enzyme Modulation by this compound

The direct interaction of this compound with cellular enzymes is a key aspect of its molecular activity. These interactions can lead to either the potentiation or inhibition of enzymatic processes, thereby altering metabolic fluxes.

Inhibition or Activation of Specific Metabolic Enzymes

Current research provides limited direct evidence detailing the specific activation or inhibition of metabolic enzymes by this compound. However, the broader class of bile acids is known to function as allosteric regulators for various enzymes. For instance, bile acids can directly activate lipases involved in lipid digestion and metabolism. While specific inhibitory or activating constants for this compound are not well-documented in the provided literature, its structural similarity to other bile acids suggests it may participate in similar regulatory functions. The unique C23 structure, resulting from the shortening of the side chain, leads to different hepatic biotransformation compared to natural C24 bile acids, which may influence its enzymatic interactions.

Impact on Kinase or Phosphatase Activities

There is a notable lack of direct scientific evidence from available research on the specific impact of this compound on kinase or phosphatase activities. Protein kinases and phosphatases are critical enzymes that regulate a vast array of cellular processes through the phosphorylation and dephosphorylation of substrate proteins. creative-proteomics.comebi.ac.uk The addition or removal of phosphate (B84403) groups can dramatically alter a protein's catalytic activity, stability, or interaction with other molecules. biorxiv.org While some modified conjugated bile acids have been shown to induce phosphorylation of specific signaling proteins, a direct link between this compound and the modulation of specific kinase or phosphatase families has not been established in the reviewed literature.

Modulation of Gene Expression and Epigenetic Mechanisms by this compound

This compound plays a significant role in regulating cellular function by modulating the expression of a wide array of genes. This is primarily achieved through the activation of nuclear receptors that function as transcription factors.

Transcriptional Regulation of Target Genes in Key Metabolic Pathways

The principal mechanism by which this compound regulates gene expression is through its interaction with the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism. um.esqiagen.com When activated by bile acids like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby controlling their transcription. nih.gov

FXR activation initiates a cascade of gene expression changes designed to maintain metabolic homeostasis. A key target is the Small Heterodimer Partner (SHP) , a transcriptional repressor that in turn downregulates CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol, creating a negative feedback loop. um.es Furthermore, FXR upregulates the expression of transporters involved in bile acid efflux from hepatocytes, most notably the Bile Salt Export Pump (BSEP or ABCB11) , which is located in the canalicular membrane of liver cells. um.essolvobiotech.comnih.gov This action promotes the secretion of bile acids into the bile, protecting hepatocytes from toxic bile acid accumulation. bioivt.com Other regulated transporters include the Organic Solute Transporters alpha and beta (OSTα/OSTβ), which facilitate bile acid transport across the basolateral membrane of enterocytes. um.es

Beyond bile acid homeostasis, FXR activation influences lipid and glucose metabolism by regulating genes such as Phospholipid Transfer Protein (PLTP) and the Very Low-Density Lipoprotein Receptor (VLDLR) . um.es

Below is an interactive table summarizing key FXR target genes potentially modulated by this compound.

| Gene Symbol | Protein Name | Function in Metabolic Pathway | Effect of FXR Activation |

|---|---|---|---|

| SHP (NR0B2) | Small Heterodimer Partner | Transcriptional repressor of bile acid synthesis genes (e.g., CYP7A1). | Upregulation um.es |

| BSEP (ABCB11) | Bile Salt Export Pump | Transports bile salts from hepatocytes into bile canaliculi. | Upregulation um.essolvobiotech.com |

| OSTα/OSTβ | Organic Solute Transporter α/β | Basolateral export of bile acids from enterocytes into portal circulation. | Upregulation um.es |

| PLTP | Phospholipid Transfer Protein | Participates in HDL metabolism and transfer of phospholipids (B1166683). | Upregulation um.es |

| VLDLR | Very Low-Density Lipoprotein Receptor | Mediates the uptake of VLDL particles from the circulation. | Upregulation um.es |

| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in the classic pathway of bile acid synthesis. | Downregulation (via SHP) nih.gov |

Potential Impact on Histone Modification and DNA Methylation

Epigenetic mechanisms, including the chemical modification of histone proteins and the methylation of DNA, are fundamental to the regulation of gene expression without altering the underlying DNA sequence. nih.govhealthline.comcusabio.com Histone modifications such as acetylation and methylation can alter chromatin structure, making genes more or less accessible to the transcriptional machinery. numberanalytics.com Similarly, DNA methylation, particularly at CpG islands in gene promoters, is typically associated with transcriptional silencing. healthline.comwikipedia.org

Despite the critical role of these processes in cellular regulation, there is currently no direct scientific evidence from the available search results to suggest that this compound directly modulates gene expression through the modification of histones or the methylation of DNA. While transcription factors activated by this compound, like FXR, can recruit chromatin-modifying enzymes to target genes, a direct epigenetic role for the compound itself has not been described. wikipedia.org

Cellular Organelle Function Modulation

This compound can influence the function of cellular organelles, which are specialized structures that perform specific roles essential for cell survival and homeostasis. frontiersin.org Its effects are particularly relevant to the endoplasmic reticulum and the specialized canalicular membrane of hepatocytes.

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. mdpi.com An accumulation of unfolded or misfolded proteins can lead to a condition known as ER stress. mdpi.com While direct studies on this compound are sparse, the closely related bile acid, ursodeoxycholic acid (UDCA), has been shown to be a potent mitigator of ER stress. nih.govnih.gov It is plausible that this compound shares this cytoprotective property, helping to maintain ER homeostasis under stressful conditions.

A more direct modulation of organelle-related function by this compound occurs at the hepatocyte canalicular membrane, which functions as the secretory pole of the cell. As discussed previously, this compound, acting through FXR, upregulates the expression of the Bile Salt Export Pump (BSEP). solvobiotech.comnih.govbioivt.com BSEP is an ATP-dependent transporter embedded in this apical membrane that actively pumps bile salts out of the hepatocyte and into the bile canaliculus. solvobiotech.comnih.gov By enhancing the function of this critical transport system, this compound directly modulates the secretory function of the liver cell, preventing the intracellular buildup of cytotoxic bile acids and thereby protecting the cell and its organelles, such as mitochondria, from damage. mdpi.comifm.orgimrpress.com

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a substantial portion of cellular proteins. ebi.ac.ukmdpi.com A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. wikipedia.org To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). wikipedia.orguniprot.org The UPR aims to restore ER homeostasis by reducing protein synthesis, enhancing protein folding capacity, and degrading misfolded proteins. wikipedia.org However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response. mdpi.com

The UPR is orchestrated by three main ER-transmembrane sensor proteins:

IRE1 (Inositol-requiring enzyme 1): When activated, IRE1 exhibits endoribonuclease activity, unconventionally splicing the mRNA of X-box binding protein 1 (XBP1). researchgate.netmdpi.com This spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation. mdpi.comnih.gov Under severe stress, IRE1 can also degrade other mRNAs to lessen the protein load on the ER, a process known as Regulated IRE1-Dependent Decay (RIDD). frontiersin.orgnih.gov

PERK (PKR-like endoplasmic reticulum kinase): Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α). medchemexpress.commdpi.com This leads to a general attenuation of protein synthesis, reducing the influx of new proteins into the ER. medchemexpress.com Paradoxically, it also promotes the translation of specific mRNAs, such as that for Activating Transcription Factor 4 (ATF4), which controls genes related to amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis. mdpi.comresearchgate.net

ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 moves to the Golgi apparatus, where it is cleaved by proteases to release an active cytosolic fragment. medchemexpress.comjax.org This fragment migrates to the nucleus and functions as a transcription factor, activating genes for ER chaperones and other components that enhance the ER's protein-folding capacity. medchemexpress.comebi.ac.uk

This compound, by activating its primary target FXR, plays a significant role in modulating the ER stress response. Research demonstrates that the activation of FXR signaling can suppress ER stress. frontiersin.orgmdpi.com Specifically, FXR activation has been shown to induce the protective IRE1α/XBP1 branch of the UPR. nih.govnih.gov This effect is mediated, at least in part, by the Small Heterodimer Partner (SHP), a transcriptional inhibitor whose expression is induced by FXR. nih.govnih.gov By promoting the IRE1α/XBP1 pathway, this compound helps to enhance the cell's capacity to resolve protein misfolding and maintain ER homeostasis, thereby mitigating the detrimental effects of ER stress. For instance, in cellular models, activating FXR reduces the expression of ER stress markers and inhibits inflammation caused by ER stress inducers. frontiersin.org

| UPR Pathway | Key Proteins | Primary Function | Modulation by this compound (via FXR) |

|---|---|---|---|

| IRE1 Pathway | IRE1, XBP1 | Increases protein folding and degradation capacity by activating transcription factor XBP1s. mdpi.com | Activated. nih.govnih.gov This is a protective response to resolve ER stress. |

| PERK Pathway | PERK, eIF2α, ATF4, CHOP | Reduces global protein translation; activates transcription of stress response and apoptosis genes. medchemexpress.comresearchgate.net | Suppresses overall ER stress markers, suggesting indirect attenuation of this pathway under certain conditions. frontiersin.org |

| ATF6 Pathway | ATF6 | Increases production of ER chaperones to enhance protein folding. medchemexpress.com | Suppresses overall ER stress markers, suggesting indirect modulation. frontiersin.org |

Mitochondrial Bioenergetics and Apoptosis Pathways

Mitochondria are central to cellular life and death. They are the primary sites of ATP production through oxidative phosphorylation (OXPHOS), a process known as mitochondrial bioenergetics, which is essential for powering cellular activities. jax.orgnih.gov Mitochondria also play a pivotal role in initiating the intrinsic pathway of apoptosis, a form of programmed cell death crucial for removing damaged or unwanted cells. frontiersin.orgmdpi.com

The intrinsic apoptosis pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). frontiersin.orgwikipedia.org In healthy cells, anti-apoptotic proteins inhibit the pro-apoptotic ones. However, in response to cellular stress, such as DNA damage or severe ER stress, the balance shifts. mdpi.com Pro-apoptotic proteins Bax and Bak become activated and oligomerize on the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). wikipedia.orgfrontiersin.org

MOMP is a critical point of no return in apoptosis. It allows for the release of proteins from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. mdpi.comnih.gov In the cytosol, cytochrome c binds to the Apoptotic protease-activating factor-1 (Apaf-1), forming a complex called the apoptosome. mdpi.com The apoptosome then recruits and activates an initiator caspase, caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7. mdpi.comwhiterose.ac.uk These executioner caspases are proteases that dismantle the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. thermofisher.com

The molecular signaling of this compound intersects with these pathways. By activating FXR, this compound can exert anti-apoptotic effects. Studies have shown that FXR activation leads to the repression of caspase-3 protein levels, a key executioner in the apoptotic cascade. mdpi.com Furthermore, by attenuating ER stress as described previously, this compound can prevent the initiation of a major trigger for the mitochondrial apoptosis pathway. mdpi.com The crosstalk between the ER and mitochondria is critical, as ER stress can lead to calcium (Ca²⁺) efflux, which, when taken up by mitochondria, can disrupt mitochondrial bioenergetics and promote MOMP. mdpi.com Members of the Bcl-2 protein family are located at the ER-mitochondria interface and regulate this Ca²⁺ trafficking, highlighting a direct link between ER stress, mitochondrial function, and apoptosis that can be influenced by this compound. frontiersin.orgmdpi.com

| Component | Role in Mitochondrial Apoptosis | Modulation by this compound (via FXR) |

|---|---|---|

| Bcl-2 Family Proteins (e.g., Bax, Bak, Bcl-2) | Regulate Mitochondrial Outer Membrane Permeabilization (MOMP). frontiersin.org | Indirectly modulated by attenuating ER stress, a key upstream activator of pro-apoptotic Bcl-2 proteins. mdpi.com |

| Cytochrome c | Released from mitochondria following MOMP; triggers apoptosome formation in the cytosol. mdpi.com | Release is likely inhibited due to the stabilization of the mitochondrial membrane via ER stress reduction. |

| Caspase-9 | Initiator caspase activated by the apoptosome. mdpi.com | Activation is likely reduced as a downstream consequence of inhibited cytochrome c release. |

| Caspase-3 | Executioner caspase that dismantles the cell. thermofisher.com | Expression is repressed by FXR activation. mdpi.com |

Interactions of Norursocholic Acid with Specific Biological Transporters

Apical Sodium-Dependent Bile Acid Transporter (ASBT) Interactions

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is the primary transporter responsible for the active uptake of bile acids from the intestinal lumen in the terminal ileum. Research indicates that norursocholic acid and its conjugated forms are substrates for this transporter.

Interestingly, studies on the closely related compound 24-nor-ursodeoxycholic acid (norUDCA) have suggested that its ability to stimulate bile flow may not be entirely dependent on major bile acid transporters like ASBT. upmcphysicianresources.comsemanticscholar.org This raises the possibility of alternative or complementary absorption mechanisms for these synthetic bile acid analogues.

| Compound | Relative Absorption Rate (vs. Cholyltaurine) |

|---|---|

| This compound (nUC) | 25% - 50% |

| Glycinethis compound (nUCG) | 25% - 50% |

| Tauronethis compound (nUCT) | 25% - 50% |

Organic Anion Transporters (OATPs) and Organic Anion Transporter (OAT) Family Interactions

Organic Anion Transporters (OATPs) and Organic Anion Transporters (OATs) are families of uptake transporters located on the basolateral membrane of hepatocytes and other cells, responsible for clearing a wide range of endogenous and exogenous compounds from the blood, including bile acids. semanticscholar.org OATPs are known to transport large, hydrophobic organic anions, a category that includes bile acids, while OATs typically transport smaller, more hydrophilic organic anions. nih.gov

While it is well-established that OATPs are involved in the hepatic uptake of conventional bile acids, specific studies detailing the interaction of this compound with individual OATP or OAT isoforms are currently lacking. Given the efficient hepatic uptake of intravenously administered this compound, it is plausible that one or more OATP transporters are involved in its sinusoidal uptake. However, without direct experimental evidence, the specific contribution of the OATP and OAT families to the hepatic clearance of this compound remains to be elucidated.

Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2) Interactions

The biliary excretion of bile acids from the hepatocyte into the bile canaliculus is an active process mediated by ATP-binding cassette (ABC) transporters. The Bile Salt Export Pump (BSEP; ABCB11) is the primary transporter for monovalent bile salts, while the Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2) is responsible for the excretion of conjugated organic anions, including sulfated and glucuronidated bile acids. nih.govmdpi.comsolvobiotech.com

Studies in rats have demonstrated that this compound and its conjugates are efficiently secreted into the bile. nih.gov High biliary recovery rates were observed after intravenous infusion of this compound (88%), its glycine (B1666218) conjugate (80%), and its taurine (B1682933) conjugate (99%). nih.gov This efficient biliary secretion strongly implies the involvement of canalicular efflux pumps.

While direct transport studies of this compound by BSEP and MRP2 have not been reported, the transport of its structural analog, ursodeoxycholic acid (UDCA), and its conjugates has been investigated. Tauroursodeoxycholate has been identified as a substrate for MRP2. nih.gov Given that BSEP is the main export pump for most bile salts, it is highly probable that it also plays a role in the biliary excretion of this compound and its amidates. mdpi.comsolvobiotech.com However, the relative contribution of BSEP and MRP2 to the canalicular transport of this compound and its various conjugates requires further investigation.

Sodium Taurocholate Cotransporting Polypeptide (NTCP) Interactions

The Sodium Taurocholate Cotransporting Polypeptide (NTCP), also known as SLC10A1, is the major bile acid uptake system on the basolateral (sinusoidal) membrane of hepatocytes, responsible for clearing bile acids from the portal blood. solvobiotech.com

The high biliary recovery of intravenously administered this compound and its conjugates in rat studies points to efficient hepatic uptake from the circulation. nih.gov This observation strongly suggests that this compound is a substrate for NTCP. The efficient first-pass hepatic extraction is a characteristic feature of compounds transported by this high-capacity system.

However, direct kinetic studies characterizing the affinity and transport capacity of this compound and its conjugates for NTCP have not been published to date. Such studies would be essential to fully understand the hepatic disposition of this compound.

| Compound | Biliary Recovery (%) |

|---|---|

| This compound (nUC) | 88% |

| Glycinethis compound (nUCG) | 80% |

| Tauronethis compound (nUCT) | 99% |

| Cholic Acid (Control) | 90% |

Influence of Transporter Polymorphisms on this compound Disposition (Mechanistic Aspects)

Genetic polymorphisms in genes encoding for drug and bile acid transporters can lead to altered protein expression or function, resulting in significant inter-individual variability in the pharmacokinetics and pharmacodynamics of their substrates. researchgate.netdovepress.com

Mechanistically, a single nucleotide polymorphism (SNP) in a transporter gene could result in:

Reduced or abolished transport function.

Altered substrate specificity.

Changes in protein expression levels at the cell membrane.

For this compound, polymorphisms in key transporters could theoretically have a substantial impact on its disposition:

ASBT (SLC10A2): A polymorphism reducing ASBT function could lead to decreased intestinal absorption and lower systemic exposure.

NTCP (SLC10A1) and OATPs (SLCO family): Variants affecting these hepatic uptake transporters could alter the rate of liver clearance, impacting plasma concentrations.

BSEP (ABCB11) and MRP2 (ABCC2): Polymorphisms in these efflux pumps could impair biliary excretion, potentially leading to an accumulation of this compound in the liver.

Despite the well-documented impact of transporter polymorphisms on the disposition of many drugs and endogenous compounds, there is currently no published research specifically investigating the influence of genetic variants in ASBT, NTCP, OATPs, BSEP, or MRP2 on the pharmacokinetics of this compound. This represents a significant knowledge gap, and future pharmacogenetic studies are warranted to explore this area.

Analytical and Methodological Approaches for the Study of Norursocholic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental laboratory technique for separating the components of a mixture. wikipedia.org It involves a mobile phase (a solvent carrying the mixture) and a stationary phase (a solid material through which the mobile phase moves). wikipedia.org Different components of the mixture travel at different speeds, causing them to separate. wikipedia.org This separation is crucial for the accurate analysis of individual bile acids like norursocholic acid, which often exist in complex mixtures with structurally similar compounds. shimadzu.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bile acids. epo.orgnih.gov It utilizes high pressure to pass the liquid solvent through a column packed with a solid adsorbent material, allowing for the separation of complex mixtures. rsc.org For organic acids, several separation modes are employed, including ion exchange, ion exclusion, and reversed-phase chromatography. shimadzu.com

Reversed-phase HPLC is frequently used for the analysis of bile acids and other organic compounds. atdbio.comcore.ac.uk This technique separates molecules based on their hydrophobicity. atdbio.com In the case of bile acids, which can have identical molecular weights and elemental compositions, chromatographic separation is essential for their individual quantification, a task that mass spectrometry alone cannot achieve. sigmaaldrich.com The choice of the stationary phase, such as a C18 column, is critical for achieving optimal separation. sigmaaldrich.com

Various detectors can be coupled with HPLC for the detection of separated compounds. Simple UV detection, which measures the absorption of the carboxyl group at around 200-210 nm, can be used, but it is prone to interference from other substances. shimadzu.com More selective detection methods, such as those employing pH indicators or conductivity detectors, offer improved sensitivity and specificity. shimadzu.com

Table 1: HPLC Methods for Organic and Bile Acid Analysis

| Separation Mode | Stationary Phase Example | Mobile Phase Example | Detection Method | Key Characteristics |

| Reversed-Phase | C18 | Acetonitrile (B52724) and buffered aqueous solution | UV, MS | Separates based on hydrophobicity; essential for differentiating isomers. sigmaaldrich.comatdbio.comcore.ac.uk |

| Ion Exclusion | H-type cation exchange polymer | Acidic mobile phase | UV, Refractive Index, Conductivity | Separates based on pKa; strong acids elute faster. shimadzu.com |

| Anion Exchange | Anionic functional groups | Gradient elution | UV, Conductivity | Separates based on ionic interactions; suitable for charged molecules. shimadzu.comatdbio.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster and more sensitive analyses. lcms.cz This is achieved by using columns with smaller particle sizes, which allows for higher flow rates and results in better resolution and shorter run times. lcms.cz UPLC is particularly advantageous for analyzing complex biological samples where high throughput and sensitivity are required. nih.govmdpi.com

For the analysis of organic acids, which can be challenging due to their polarity, specialized columns like the ACQUITY Premier CSH Phenyl-Hexyl have been developed. waters.com These columns provide sufficient retention and good peak shapes for these polar compounds. waters.com Coupling UPLC with a mass detector, such as a single quadrupole mass detector, enhances selectivity and lowers detection limits compared to optical detectors. waters.com This combination is effective for monitoring organic acids in various samples, including beverages and biological fluids. waters.com A systematic approach to UPLC method development, involving scouting, screening, and optimization, ensures the creation of robust and reproducible methods. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of bile acids. shimadzu.com However, due to their low volatility, bile acids like this compound require a chemical modification process called derivatization before they can be analyzed by GC-MS. shimadzu.comsigmaaldrich.comjfda-online.com Derivatization increases the volatility of the analytes, making them suitable for gas chromatography. sigmaaldrich.comjfda-online.com

Common derivatization methods for bile acids involve the methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com This two-step process yields stable derivatives that can be readily analyzed. shimadzu.com Silylation is a widely used derivatization technique for various compounds containing active hydrogens, such as those found in the functional groups of bile acids. sigmaaldrich.com The resulting derivatives often produce characteristic fragment ions in the mass spectrometer, which aids in their identification. sigmaaldrich.com GC-MS offers high separation efficiency and, when combined with derivatization, provides a reliable method for the quantitative analysis of bile acids. shimadzu.com The development of optimized derivatization protocols, such as ultrasound-assisted methods, can improve reaction efficiency and reproducibility. nih.gov

Mass Spectrometry (MS)-Based Methodologies for Detection and Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. mdpi.com It is highly sensitive, allowing for the detection of low-level analytes in complex samples. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of analytes in complex matrices. resolian.comnih.gov This technique combines the separation power of LC with the analytical capabilities of two stages of mass spectrometry. creative-proteomics.com LC-MS/MS is particularly valuable for analyzing trace components and unknown compounds in biological samples like blood and urine. creative-proteomics.com

In LC-MS/MS, the first mass spectrometer selects a specific parent ion, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions. creative-proteomics.com This process, often performed in the multiple reaction monitoring (MRM) mode, provides high specificity and reduces background noise, leading to accurate quantification. creative-proteomics.com The use of an internal standard, a compound structurally similar to the analyte, further improves the accuracy of quantification. creative-proteomics.com LC-MS/MS methods have been successfully developed for the direct quantification of steroid sulfates in urine, demonstrating good accuracy, precision, and low limits of detection. nih.gov

Table 2: Key Parameters in LC-MS/MS Method Validation

| Parameter | Description | Importance |

| Accuracy | The closeness of the measured value to the true value. resolian.com | Ensures the reliability of quantitative data. resolian.com |

| Precision | The degree of agreement among multiple measurements of the same sample. resolian.com | Indicates the reproducibility of the method. resolian.com |

| Specificity | The ability to differentiate and quantify the analyte in the presence of other components. resolian.com | Crucial for accurate analysis in complex matrices. resolian.com |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. resolian.com | Ensures accurate measurement over a range of concentrations. resolian.com |

| Recovery | The efficiency of the analyte extraction process from the sample matrix. resolian.com | Determines the accuracy of the measured concentration. resolian.com |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a molecule and for elucidating its structure. mdpi.comcleancontrolling.comresearchgate.net This capability is crucial for identifying unknown metabolites and for detailed metabolite profiling. cleancontrolling.comresearchgate.netnih.gov

When coupled with liquid chromatography (LC-HRMS), this technique becomes a powerful tool for non-target screening, where all detectable signals in a sample are recorded and analyzed to identify potential compounds of interest. cleancontrolling.com The high mass resolution allows for the differentiation of ions with very similar mass-to-charge ratios, which is essential for analyzing complex mixtures. longdom.org Fragmentation analysis, where molecules are broken down into smaller fragments, provides detailed structural information that can be used to identify unknown compounds by comparing the fragmentation patterns to databases or using prediction software. nih.govlongdom.org HRMS is increasingly used in metabolomics to identify novel biomarkers and to gain a deeper understanding of metabolic pathways. mdpi.comnih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique for the characterization of complex biological molecules, including bile acids like this compound. mdpi.commdpi.com This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to traditional mass spectrometry. mdpi.comnih.gov This is particularly advantageous for distinguishing between isomeric and isobaric compounds, which are common in metabolomics. nih.govcopernicus.org

The fundamental principle of IMS involves measuring the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. mdpi.commdpi.com More compact ions experience fewer collisions with the buffer gas and thus travel faster than larger, more extended ions. mdpi.com This drift time is related to the ion's collision cross-section (CCS), a parameter that reflects its three-dimensional structure in the gas phase. mdpi.com

Several types of ion mobility separation methods are used in conjunction with mass spectrometry, including: nih.gov

Drift-Time Ion Mobility Spectrometry (DTIMS): Offers the highest resolving power and allows for the direct measurement of CCS. nih.gov

Traveling-Wave Ion Mobility Spectrometry (TWIMS): Provides good sensitivity and is well-integrated into commercial mass spectrometers. nih.gov

Differential-Mobility Spectrometry (DMS) or Field-Asymmetric Waveform Ion Mobility Spectrometry (FAIMS): Offers orthogonal separation and high selectivity. nih.gov

Trapped Ion Mobility Spectrometry (TIMS): A newer technique where ions are trapped and separated based on their size-to-charge ratio. mdpi.com

In the analysis of this compound, IMS-MS can provide valuable information by separating it from other bile acid isomers that may be present in a biological sample. The unique mass-to-charge ratio and collision cross-section of this compound can be used for its confident identification and quantification, even in complex matrices. mdpi.com Furthermore, coupling IMS-MS with techniques like collision-induced dissociation (CID) can aid in structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. copernicus.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and a powerful tool in metabolomics research. nih.govmdpi.comnih.gov It provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule. slideshare.netfrontiersin.org This information is crucial for determining the precise structure of compounds like this compound. nih.gov

For structural characterization, a variety of NMR experiments are employed. One-dimensional (1D) ¹H NMR spectra reveal the number of different types of protons and their electronic environments through chemical shifts. slideshare.net Integration of the signals provides the relative number of protons of each type. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons, allowing for the piecing together of the molecular skeleton.

In the context of metabolomics, NMR offers a non-biased and quantitative platform for analyzing the complete set of metabolites in a biological sample. nih.govnih.gov A key advantage of NMR is its high reproducibility and the ability to quantify metabolites using a single internal standard. nih.gov While less sensitive than mass spectrometry, NMR is particularly well-suited for detecting and quantifying highly polar compounds that can be challenging to analyze by MS. nih.gov For complex biological mixtures, 2D NMR techniques can help to resolve overlapping signals, improving the accuracy of metabolite identification and quantification. nih.gov

Key NMR Techniques in this compound Analysis:

| NMR Technique | Application | Information Provided |

| 1D ¹H NMR | Initial structural assessment and quantification in metabolomics. | Number of proton types, chemical environment, relative abundance. slideshare.netoeno-one.eu |

| 1D ¹³C NMR | Complementary structural information. | Number of carbon types, chemical environment. frontiersin.org |

| 2D COSY | Establishing proton-proton correlations. | Connectivity between adjacent protons. |

| 2D HSQC/HMQC | Correlating protons with directly attached carbons. | Direct carbon-proton connectivity. |

| 2D HMBC | Correlating protons with carbons over 2-3 bonds. | Long-range carbon-proton connectivity for skeletal assembly. |

| NOESY | Determining spatial proximity of protons. | Through-space correlations for stereochemical analysis. nih.gov |

Radiotracer and Isotope-Labeling Techniques for Metabolic Flux Analysis

Radiotracer and stable isotope-labeling techniques are indispensable tools for investigating the dynamics of metabolic pathways, a field known as metabolic flux analysis. frontiersin.orgnih.gov These methods involve introducing isotopically labeled molecules into a biological system and tracking the incorporation of the label into downstream metabolites. wikipedia.org This allows researchers to map metabolic pathways and quantify the rates (fluxes) of metabolic reactions. frontiersin.org

Radiotracer Techniques:

Radiotracers utilize radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), to label a compound of interest. kkwagh.edu.inslideshare.net The movement and transformation of the radiolabeled this compound or its precursors can be tracked by detecting the emitted radiation. kkwagh.edu.in This approach is highly sensitive and has been traditionally used to elucidate biosynthetic pathways. slideshare.net In vitro metabolic stability studies, for instance, often employ radiolabeled compounds to assess their degradation by liver microsomes or cell lines. mdpi.com The analysis of radiolabeled metabolites is typically performed using techniques like radio-HPLC or radio-TLC. mdpi.com

Stable Isotope-Labeling Techniques:

Stable isotope labeling employs non-radioactive isotopes, most commonly ¹³C, ¹⁵N, and deuterium (B1214612) (²H). creative-proteomics.com The labeled compounds are introduced into the system, and the distribution of the isotopes in various metabolites is analyzed by mass spectrometry (MS) or NMR spectroscopy. wikipedia.org MS detects the mass shift resulting from the incorporation of the heavier isotope, while NMR can pinpoint the exact location of the label within the molecule. wikipedia.orgdoi.org

Stable isotope-resolved metabolomics (SIRM) is a powerful approach that combines stable isotope labeling with high-resolution analytical techniques to provide detailed insights into metabolic networks. frontiersin.org For studying this compound metabolism, a ¹³C-labeled precursor could be administered, and the pattern of ¹³C enrichment in this compound and other related bile acids would reveal the pathways of its synthesis and interconversion.

Comparison of Tracer Techniques:

| Technique | Advantages | Disadvantages | Detection Method |

| Radiotracer | High sensitivity. kkwagh.edu.in | Use of radioactive material requires special handling and disposal. | Scintillation counting, autoradiography, radio-HPLC, radio-TLC. kkwagh.edu.inmdpi.com |

| Stable Isotope Labeling | Non-radioactive, safe to use. creative-proteomics.com Can provide positional information (NMR). | Lower sensitivity than radiotracers, requires more sophisticated analytical instrumentation. | Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org |

Immunoassays and Biosensor-Based Detection Methods for this compound

Immunoassays and biosensors represent targeted analytical approaches that can offer high specificity and sensitivity for the detection and quantification of specific molecules like this compound. nih.gov

Immunoassays:

Immunoassays are based on the highly specific binding interaction between an antibody and its corresponding antigen. For the detection of this compound, this would involve the development of antibodies that specifically recognize this bile acid. The general principle involves immobilizing either the antibody or a this compound conjugate onto a solid support. The sample containing this compound is then introduced, and the binding event is detected, often through a competitive binding format where a labeled version of this compound competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.

Biosensors:

Biosensors are analytical devices that integrate a biological recognition element with a transducer to convert a biological response into a measurable signal. nih.gov For this compound detection, the bioreceptor could be a specific antibody, enzyme, or even a nucleic acid aptamer selected for its high affinity to the molecule. mdpi.com The transducer can be based on various principles, including:

Electrochemical Biosensors: These measure changes in electrical properties such as current (amperometric), potential (potentiometric), or impedance upon the binding of this compound to the bioreceptor. asianjpr.com

Optical Biosensors: These detect changes in light properties, such as absorbance, fluorescence, or surface plasmon resonance, resulting from the binding event. asianjpr.com

Piezoelectric Biosensors: These are mass-sensitive sensors that detect the change in frequency of a piezoelectric crystal as this compound binds to its surface. mdpi.com

A single-cell biosensor has been developed for the detection of certain amino acids, demonstrating the potential for creating highly specific biosensors for other metabolites. nih.gov While the development of immunoassays and biosensors specifically for norursochcholic acid is a specialized endeavor, these techniques hold the promise for rapid, sensitive, and potentially point-of-care testing in clinical and research settings. nih.gov

Sample Preparation Strategies from Biological Matrices for this compound Analysis

The accurate analysis of this compound from complex biological matrices such as blood, urine, and feces necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. researchgate.net The choice of method depends on the specific biological matrix and the downstream analytical technique.

Common Biological Matrices:

Blood (Serum/Plasma): Serum is often preferred over plasma as anticoagulants in plasma can interfere with analysis. creative-proteomics.com

Urine: A non-invasive source that contains both free and conjugated bile acids. creative-proteomics.com

Feces: Provides insight into the enterohepatic circulation and gut microbial metabolism of bile acids. medrxiv.org

Key Sample Preparation Techniques:

Protein Precipitation (PPT): A common first step for blood samples, where a water-miscible organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid (TCA), is added to precipitate proteins. creative-proteomics.comchromatographytoday.com

Liquid-Liquid Extraction (LLE): This technique partitions analytes between two immiscible liquid phases, such as an aqueous sample and an organic solvent, to separate them from interfering compounds. biotage.com

Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleanup and concentration. nih.gov It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a different solvent. nih.gov Silica-based and polymer-based sorbents are common. nih.gov

Supported Liquid Extraction (SLE): An alternative to LLE where the aqueous sample is absorbed onto an inert solid support, and the analytes are eluted with an immiscible organic solvent. biotage.com

Sample Preparation Protocols for Different Matrices:

| Biological Matrix | Preparation Steps | Rationale |

| Blood (Serum/Plasma) | 1. Protein Precipitation (e.g., with acetonitrile/methanol). creative-proteomics.comchromatographytoday.com 2. Centrifugation to remove precipitated proteins. creative-proteomics.com 3. Supernatant can be directly analyzed or further purified by SPE. | Removes the bulk of proteins which can interfere with chromatographic and mass spectrometric analysis. SPE provides further cleanup and concentration. |

| Urine | 1. Centrifugation to remove particulate matter. 2. Dilution with a suitable buffer. 3. Optional: Solid-Phase Extraction (SPE) for concentration and cleanup. creative-proteomics.com | Simple dilution may be sufficient for some analyses, but SPE is often required to remove salts and other interfering compounds and to concentrate the bile acids. |

| Feces | 1. Homogenization of the fecal sample. 2. Extraction with an organic solvent (e.g., ethanol, isopropanol, or a mixture). medrxiv.org 3. Centrifugation to separate the solid debris. 4. The supernatant is collected for analysis. | Fecal matrix is highly complex. nih.gov Solvent extraction is necessary to liberate the bile acids from the solid material. Different solvents will have varying efficiencies for different types of bile acids. medrxiv.org |

In Silico Approaches for Predicting Interactions and Properties (Computational Chemistry, Molecular Dynamics)

In silico approaches, encompassing computational chemistry and molecular dynamics simulations, are powerful tools for investigating the properties and interactions of molecules like this compound at an atomic level. mtu.eduwikipedia.org These methods complement experimental data by providing insights that are often difficult or impossible to obtain through laboratory techniques alone. mtu.edu

Computational Chemistry:

Computational chemistry utilizes the principles of theoretical chemistry implemented in computer programs to calculate the structure and properties of molecules. wikipedia.org Methods range from highly accurate but computationally expensive ab initio quantum mechanics calculations to more efficient density functional theory (DFT) and semi-empirical methods. wikipedia.orgnih.gov

For this compound, these methods can be used to:

Predict its three-dimensional structure and conformational preferences.

Calculate various physicochemical properties such as electronic distribution, dipole moment, and reactivity.

Simulate spectroscopic properties (e.g., NMR chemical shifts) to aid in experimental data interpretation.

Molecular Dynamics (MD) Simulations:

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and dynamics. nih.gov The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. nih.gov

Applications of MD simulations for this compound include:

Studying interactions with proteins: Simulating the binding of this compound to receptors or enzymes to understand the molecular basis of its biological activity.

Investigating aggregation properties: Modeling how this compound molecules interact with each other and with other lipids to form micelles or aggregates in solution. rsc.org

Analyzing membrane interactions: Simulating how this compound partitions into and moves across cell membranes.

These computational approaches are becoming increasingly important in drug discovery and systems biology, offering a way to screen virtual compounds, predict their properties, and generate hypotheses that can be tested experimentally. uky.edu

Structure Activity Relationship Sar Studies of Norursocholic Acid and Its Derivatives

Influence of Side Chain Modifications on Receptor Binding and Activation

The structure-activity relationship (SAR) of norursocholic acid and its derivatives is significantly influenced by modifications to its side chain, which in turn affects their binding and activation of receptors like the farnesoid X receptor (FXR) and TGR5. nih.govresearchgate.net Shortening the side chain of bile acids, as in this compound, can alter hepatocyte receptor binding. epo.org

Modifications to the side chain can enhance the stability and pharmacokinetic properties of these molecules. For instance, alterations to the C-terminal receptor binding sequence have led to significant improvements in the in vivo stability of some peptide analogs. mdpi.com Even seemingly minor changes, such as replacing a C-terminal amide with a free carboxylic group, can result in a complete loss of receptor affinity. mdpi.com The introduction of different functional groups, such as various amino acids or their derivatives, can also modulate receptor binding and activation. For example, replacing certain amino acid residues with others that have different properties (e.g., hydrophobicity, charge) can lead to substantial changes in receptor affinity and subsequent biological activity. nih.govmdpi.com

The length and composition of the side chain are critical. Studies on other molecules with side chains have shown that increasing the carbon chain length can impact biological activity, sometimes negatively. researchgate.net For example, in a series of cinnamic acid esters, antibacterial activity was observed to decrease as the carbon chain length exceeded four carbons. researchgate.net Conversely, strategic modifications, such as the introduction of bulky or hydrophobic groups, can sometimes enhance receptor targeting. mdpi.com

The following table summarizes the effects of various side chain modifications on receptor activity for related compounds, illustrating the principles that also apply to this compound derivatives.

| Compound/Modification | Receptor/Target | Effect on Activity | Reference |

| DOTA-MGS5 | CCK2R | High tumor uptake and enhanced tumor-to-organ ratios | mdpi.com |

| DOTA-MGS5 with C-terminal amide replaced by free carboxylic acid | CCK2R | Complete loss of receptor affinity | mdpi.com |

| Cinnamic acid esters with >4 carbons in side chain | Bacteria | Lower antibacterial activity | researchgate.net |

| PTHrP(1-36) analogs with ACPC residues | PTHR1 | Altered receptor binding affinity | nih.gov |

Hydroxyl Group Position and Stereochemistry Effects on Biological Activity

The position and stereochemistry of hydroxyl groups on the steroid nucleus are critical determinants of the biological activity of this compound and its derivatives. oncohemakey.com The orientation of these groups, whether they are in the α (below the plane) or β (above the plane) configuration, has a major impact on how the molecule interacts with its biological targets. oncohemakey.com

Slight changes in the position of a hydroxyl group can significantly affect a molecule's hydrogen-bonding capacity and lipophilicity, which in turn can alter receptor affinity and metabolic processing. researchgate.net For instance, studies on flavonoids have shown that the location of hydroxyl groups is crucial for their antioxidant and cytotoxic activities. mdpi.comnih.gov The presence of hydroxyl groups at specific positions can enhance electron-donating capacity, influencing redox reactions that are important for biological effects. researchgate.net

The number of hydroxyl groups also plays a role. Increasing the number of hydroxyl groups can sometimes lead to increased activity, but there is a limit to this effect. nih.gov The stereospecificity of enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases, further underscores the importance of hydroxyl group configuration in determining the bioactivity of these compounds. oncohemakey.com These enzymes are key to regulating the levels of active hormones and steroidal drugs within tissues. oncohemakey.com

The table below illustrates the importance of hydroxyl group positioning on the biological activity of various compounds, providing insights into the SAR of this compound.

| Compound Class | Hydroxyl Group Position | Observed Biological Effect | Reference |

| Flavonoids | 3-position on the C ring | Strongest capability to induce DNA damage in the presence of cupric ions | nih.gov |

| Flavones | 3, 6, 3', or 4' positions | Varied radical scavenging activity | nih.gov |

| Monohydroxybenzoic acids | meta-hydroxyl substitution | High antioxidant activity | nih.gov |

| Steroid Hormones | α or β configuration | Major impact on biological activity | oncohemakey.com |

Impact of Steroid Nucleus Conformation (e.g., A/B Ring Junction) on Molecular Recognition

The rigidity and specific geometry of the steroid nucleus are essential for proper binding to receptors. Slight alterations in the basic ring structure can lead to enormous changes in biological activity. mdpi.com The conformation of the steroid nucleus can be influenced by various factors, including the presence and orientation of substituents like hydroxyl groups. These structural features collectively determine the molecule's ability to fit into the binding pocket of a receptor or enzyme. The concept of conformational analysis is used to study these three-dimensional arrangements and understand their relationship with biological function. numberanalytics.com

Derivatization Strategies for Modulating Specific Biological Target Affinity

Derivatization is a key strategy for modulating the biological target affinity of this compound and its analogs. This involves chemically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

One common approach is the modification of the side chain. For instance, creating ester or amide derivatives at the C-28 carboxyl group can significantly alter biological activity. mdpi.comnih.gov The introduction of various amine side chains through condensation reactions has been shown to be an effective way to generate a library of compounds with diverse properties. nih.gov Another strategy involves modifying the steroid nucleus itself. For example, introducing different functional groups or altering the A-ring can impact how the molecule interacts with its target. nih.gov

Biotransformation, using microorganisms or enzymes, offers a method for creating novel steroid derivatives that may be difficult to synthesize chemically. nih.govnih.gov This can lead to the production of compounds with improved therapeutic profiles compared to the parent molecule. nih.gov For example, biotransformations of cortisone (B1669442) have yielded new steroids with altered anti-inflammatory properties. nih.gov

The synthesis of hybrid molecules, where a steroid is covalently linked to another pharmacologically active molecule, is another derivatization strategy. This approach aims to combine the properties of both parent molecules to create a new entity with enhanced or novel activities. conicet.gov.ar

The table below provides examples of derivatization strategies and their impact on biological activity for related steroidal compounds.

| Parent Compound | Derivatization Strategy | Resulting Biological Effect | Reference |

| Oleanolic Acid | Condensation with various amines at C-28 | Varied binding affinity to VEGF i-motif structure | nih.gov |

| 3-ketolithocholic acid | Addition of a small ring to the side chain | Increased transactivation of vitamin D receptor | nih.gov |

| Cortisone | Biotransformation with Rhodococcus rhodnii | Production of new steroids with altered anti-inflammatory activity | nih.gov |

| Cinchona alkaloids | Covalent linkage to a bile acid side chain | Positive effect on in vitro antiparasitic activity | conicet.gov.ar |

Computational Chemistry and In Silico Approaches to Predict SAR

Computational chemistry and in silico modeling are increasingly valuable tools for predicting the structure-activity relationships (SAR) of this compound and its derivatives. unife.itnih.gov These methods allow researchers to simulate and predict how chemical structures will interact with biological targets, thereby guiding the design of more effective and selective molecules. nih.govnih.gov

Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By analyzing the docking poses and interaction maps, researchers can gain insights into the key interactions that drive binding affinity and selectivity. nih.gov This information can then be used to design new derivatives with improved properties.

Homology modeling is another important computational tool, particularly when the experimental structure of a target receptor is not available. nih.gov This method constructs a three-dimensional model of the target protein based on its amino acid sequence and its similarity to a related protein with a known structure. nih.gov These models can then be used for molecular docking and other in silico studies.

Quantitative structure-activity relationship (QSAR) studies use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. nih.gov By identifying the key structural features that contribute to activity, QSAR models can be used to predict the activity of new, untested compounds. liverpool.ac.uk

These computational approaches are not only cost-effective but also reduce the time required for drug discovery by helping to prioritize which compounds to synthesize and test experimentally. nih.govmdpi.com

SAR Related to Transporter Affinity and Substrate Specificity

The structure-activity relationship (SAR) of this compound and its derivatives also extends to their affinity for and specificity as substrates of various transporters. Bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT) and the Na+/taurocholate cotransporting polypeptide (NTCP), play a crucial role in the enterohepatic circulation of bile acids. nih.gov

The structural features of a bile acid, including the number and orientation of hydroxyl groups, the length and charge of the side chain, and the conformation of the steroid nucleus, all influence its recognition and transport by these carriers. nih.gov For example, a comparative study of different bile acids revealed that taurolithocholic acid (TLC) is a common substrate for NTCP, ASBT, and the sodium-dependent organic anion transporter (SOAT), while lithocholic acid is not transported by any of them. nih.gov

Modifications to the bile acid structure can significantly alter transporter affinity. For instance, the presence of a sulfate (B86663) group, as in INT-767 (a synthetic bile acid derivative), can influence its activity at both FXR and TGR5, which in turn can affect transporter expression and function. plos.orgsemanticscholar.org

Understanding the SAR for transporter affinity is critical for predicting the pharmacokinetic properties of this compound derivatives. By modulating their interaction with transporters, it may be possible to control their absorption, distribution, and excretion, thereby optimizing their therapeutic effects.

The following table highlights the differential substrate specificities of related transporters for various bile acids, illustrating the principles of SAR in this context.

| Transporter | Substrate(s) | Non-Substrate(s) | Reference |

| NTCP | Taurolithocholic acid (TLC), Taurocholic acid (TC), Dehydroepiandrosterone sulfate (DHEAS) | Lithocholic acid | nih.gov |

| ASBT | Taurolithocholic acid (TLC) | Lithocholic acid | nih.gov |

| SOAT | Taurolithocholic acid (TLC) | Lithocholic acid | nih.gov |

Preclinical Investigations of Norursocholic Acid in Experimental Models: Mechanistic Insights

In Vitro Cellular Models for Studying Norursocholic Acid Mechanisms

In vitro cellular models are indispensable tools for dissecting the molecular mechanisms of action of this compound at the cellular level. These systems allow for controlled experiments to investigate specific cellular responses and signaling pathways.